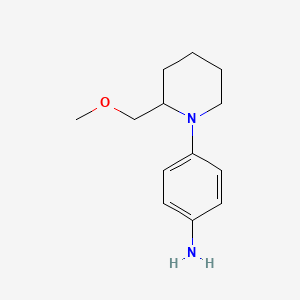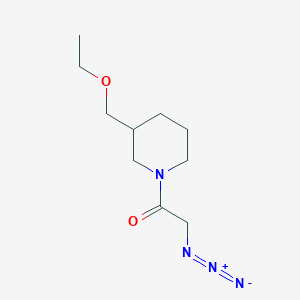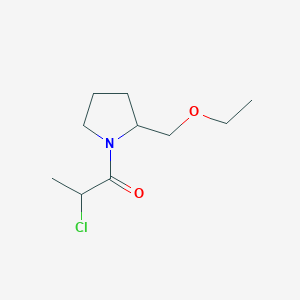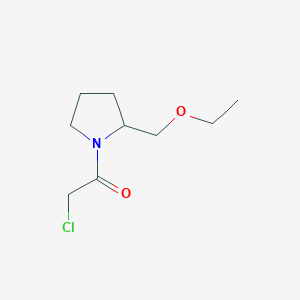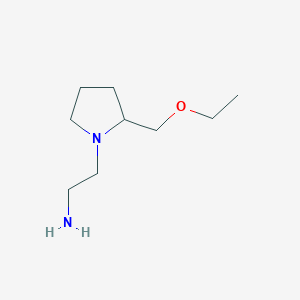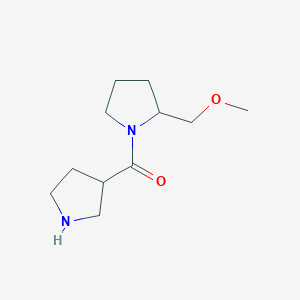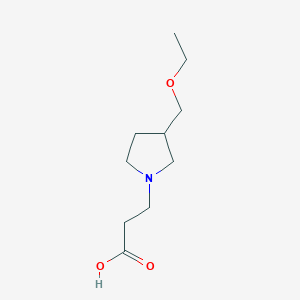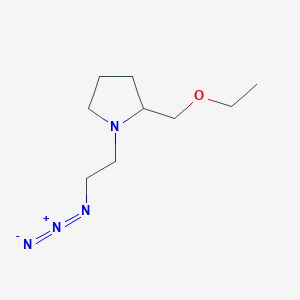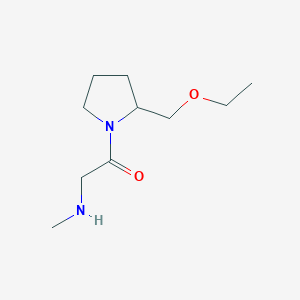
2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. The InChI code for “2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one” is1S/C8H16N2O/c1-8 (2,9)7 (11)10-5-3-4-6-10/h3-6,9H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 156.23 .Aplicaciones Científicas De Investigación
Pyrrolidine Scaffold in Medicinal Chemistry
Pyrrolidine, a core structure related to 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, is extensively utilized in drug discovery due to its versatility in medicinal chemistry. Its saturated five-membered ring structure allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules. This structure enhances three-dimensional molecule coverage, a phenomenon known as “pseudorotation,” critical for developing compounds for treating human diseases. Medicinal chemists often exploit pyrrolidine’s stereogenicity, where the spatial orientation of substituents can lead to varied biological profiles of drug candidates due to differing binding modes to enantioselective proteins. The review by Li Petri et al. (2021) delves into the synthetic strategies and biological activities of pyrrolidine-based compounds, highlighting their importance in the design of new drugs with diverse biological profiles (Li Petri et al., 2021).
Role in Synthesis Strategies
Propargylic alcohols, closely related in reactivity to compounds like this compound, serve as crucial building blocks in organic synthesis. These compounds offer unique reactivities that enable the development of novel synthetic strategies for constructing polycyclic systems, including heterocycles such as pyridines, quinolines, and isoquinolines. Mishra et al. (2022) review the approaches from propargylic alcohols to these heterocycles, underlining their significance in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. The synthesis of such heterocycles using propargylic alcohols as either a three-carbon or two-carbon unit represents a versatile method for generating complex structures essential for pharmaceutical development (Mishra et al., 2022).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
Propiedades
IUPAC Name |
2-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-7-9-5-4-6-12(9)10(13)8(2)11/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBOSNDOIKATFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


